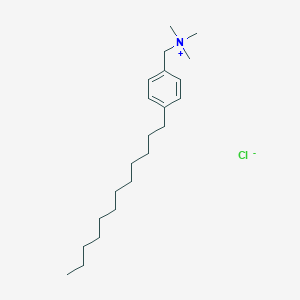
Cloruro de 4-dodecil-N,N,N-trimetilbencenometanamonio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it valuable in formulations requiring emulsification, dispersion, and antimicrobial activity. The compound is also referred to as dodecylbenzyltrimethylammonium chloride and has the molecular formula C({22})H({40})ClN.
Aplicaciones Científicas De Investigación
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on bacterial and fungal cultures.
Medicine: Investigated for its potential use in disinfectants and antiseptics due to its broad-spectrum antimicrobial activity.
Industry: Utilized in formulations for personal care products, such as shampoos and conditioners, as well as in industrial cleaners and detergents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride typically involves the quaternization of dodecylbenzylamine with methyl chloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or isopropanol. The process can be summarized as follows:
Starting Materials: Dodecylbenzylamine and methyl chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (20-40°C) to facilitate the quaternization process.
Procedure: Dodecylbenzylamine is dissolved in the solvent, and methyl chloride gas is bubbled through the solution. The reaction mixture is stirred until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or precipitation, followed by washing with a non-polar solvent to remove any unreacted starting materials.
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. The final product is typically obtained as a high-purity solid or concentrated aqueous solution.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the benzyl and dodecyl groups can undergo oxidation reactions under strong oxidative conditions, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the compound can hydrolyze to form dodecylbenzylamine and trimethylamine.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Hydrolysis: Dodecylbenzylamine, trimethylamine.
Mecanismo De Acción
The antimicrobial activity of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic dodecyl group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is part of a broader class of quaternary ammonium compounds, which include:
Benzalkonium Chloride: Similar in structure but with varying alkyl chain lengths. Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Contains a cetyl (hexadecyl) group instead of a dodecyl group. Commonly used in hair conditioners and fabric softeners.
Tetradecyltrimethylammonium Bromide: Similar to cetyltrimethylammonium chloride but with a tetradecyl (myristyl) group. Used in similar applications as other quaternary ammonium compounds.
The uniqueness of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride lies in its specific alkyl chain length and its balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as emulsification and antimicrobial activity.
Propiedades
Número CAS |
1330-85-4 |
|---|---|
Fórmula molecular |
C22H40ClN |
Peso molecular |
354.0 g/mol |
Nombre IUPAC |
(3-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NWUZFHOECSNOOL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















